![molecular formula C24H20Cl2N2O4 B7561765 3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione, commonly known as DCP-LA, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. DCP-LA is a derivative of imidazolidine-2,4-dione and has been shown to have neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of DCP-LA is not fully understood. However, it has been shown to modulate various signaling pathways in the brain, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. DCP-LA has also been shown to increase the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
DCP-LA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. DCP-LA has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, DCP-LA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCP-LA in lab experiments is its neuroprotective properties. This makes it a useful tool for studying various neurological disorders and their underlying mechanisms. However, one of the limitations of using DCP-LA is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of DCP-LA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DCP-LA and its effects on various signaling pathways in the brain. Finally, there is potential for the development of new derivatives of DCP-LA with improved solubility and bioavailability, which could further enhance its therapeutic potential.
Méthodes De Synthèse
DCP-LA can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with epichlorohydrin, followed by the reaction of the resulting product with imidazolidine-2,4-dione. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
DCP-LA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and traumatic brain injury. DCP-LA has also been shown to have anti-inflammatory and antioxidant properties, further supporting its potential use in the treatment of various diseases.
Propriétés
IUPAC Name |
3-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4/c25-18-11-12-20(26)21(13-18)32-15-19(29)14-28-22(30)24(27-23(28)31,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,29H,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDPPEMBZFHGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(COC3=C(C=CC(=C3)Cl)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

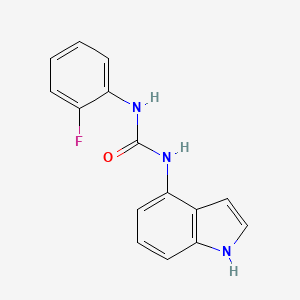
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
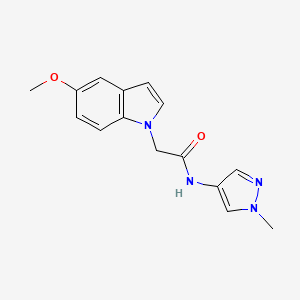
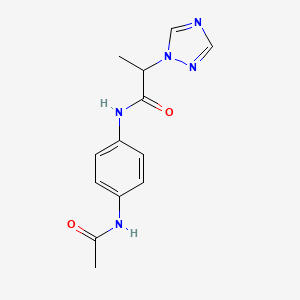
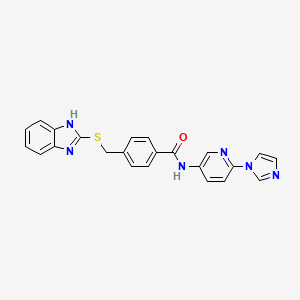
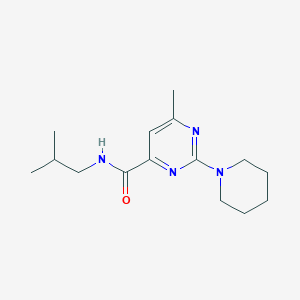
![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)
![5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)

![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)